Solanesyl Acetone

Beschreibung

Eigenschaften

IUPAC Name |

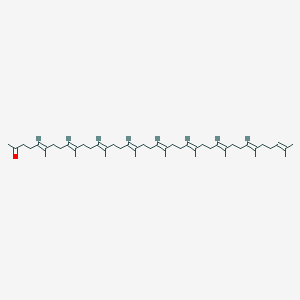

(5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O/c1-39(2)21-12-22-40(3)23-13-24-41(4)25-14-26-42(5)27-15-28-43(6)29-16-30-44(7)31-17-32-45(8)33-18-34-46(9)35-19-36-47(10)37-20-38-48(11)49/h21,23,25,27,29,31,33,35,37H,12-20,22,24,26,28,30,32,34,36,38H2,1-11H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIVRAJPGJDFMS-NSCWJZNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316233 | |

| Record name | Solanesyl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65717-26-2 | |

| Record name | Solanesyl acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65717-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesyl acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9,13,17,21,25,29,33,37-Nonatriacontanonaen-2-one, 6,10,14,18,22,26,30,34,38-nonamethyl-, (5E,9E,13E,17E,21E,25E,29E,33E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Detection, and Isolation of Solanesyl Acetone

Analysis of Natural Occurrence and Distribution Patterns

Solanesyl acetone (B3395972) is recognized as a process-related impurity that can arise during the manufacturing of certain high-value biochemicals derived from natural precursors. Notably, it is detected in trace amounts during the production of Ubiquinone, also known as Coenzyme Q10 (CoQ10). cir-safety.orgcir-safety.org The synthesis of CoQ10 often utilizes solanesol (B192409), a natural polyisoprenoid alcohol, as a key starting material. sphinxsai.com During the multi-step chemical conversion of solanesol to the final CoQ10 molecule, solanesyl acetone can be formed as a structurally similar impurity. sphinxsai.com

In quality control assessments of pharmaceutical-grade Coenzyme Q10, analytical methods are specifically designed to distinguish and quantify such process-related impurities. cir-safety.org Studies utilizing non-aqueous, reversed-phase high-performance liquid chromatography (NARP-HPLC) have successfully identified this compound alongside other impurities like 2,3-dimethoxy-5-methyl-p-benzoquinone, solanesol, and isodecaprenol in CoQ10 batches. cir-safety.orgsphinxsai.com The presence of these impurities necessitates rigorous purification and analytical validation to ensure the purity of the final ubiquinone product. cir-safety.orgcir-safety.org

This compound is chemically related to solanesol, a trisesquiterpenoid alcohol widely distributed in the leaves of plants, particularly those belonging to the Solanaceae family. preclinicaljournal.com This family includes tobacco, potato, tomato, and pepper plants. frontiersin.orgnih.gov Solanesol itself is a significant component of tobacco leaves. preclinicaljournal.com While solanesol is the primary accumulated compound, its derivatives and related substances, including this compound, are also considered part of the chemical profile of these plants. preclinicaljournal.com The biosynthesis of solanesol occurs in chloroplasts, and its concentration is highest in the green tissues of the plants. nih.govcore.ac.uk

Detection as Trace Components or Impurities in Natural Extracts (e.g., Ubiquinone preparations)

Advanced Methodologies for Isolation and Purification

The isolation and separation of this compound, especially from complex mixtures like Coenzyme Q10 synthesis batches, rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method employed for this purpose.

A specific study aimed at developing a chromatographic system to resolve CoQ10 from its potential impurities, including the structurally similar and hydrophobic this compound, utilized an isocratic HPLC method. sphinxsai.com The method's ability to separate these compounds is crucial for the quality assessment of the final product. sphinxsai.com Non-aqueous reversed-phase HPLC (NARP-HPLC) has been shown to be effective in distinguishing ubiquinone from its process-related impurities, allowing for the detection of trace amounts of this compound. cir-safety.org

A patented process for preparing purified this compound involves its synthesis from solanesyl bromide, followed by purification steps that yield the final compound with a purity of 80%. google.com

Table 1: HPLC Methods for the Analysis of this compound and Related Impurities

| Analytical Method | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| Isocratic HPLC | Kromosil C8 | Acetonitrile (B52724) and Isopropyl Alcohol (84:16, v/v) | Photodiode Array (PDA) at 210 nm | Separation of CoQ10 from process impurities including this compound. | sphinxsai.com |

Following chromatographic separation, spectroscopic techniques are essential for the definitive identification of this compound. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose.

In the analysis of Coenzyme Q10 impurities, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) was used to identify the substances separated by HPLC. sphinxsai.com The analysis was conducted in positive ion mode, which allowed for the confirmation of the molecular weights and structures of impurities, including this compound. sphinxsai.com This combination of chromatography and mass spectrometry provides a robust and selective method for both the separation and positive identification of trace components in complex chemical matrices. sphinxsai.com

Synthetic Methodologies for Solanesyl Acetone and Its Derivatives

Chemical Synthesis Approaches for Solanesyl Acetone (B3395972)

The predominant chemical strategies for synthesizing solanesyl acetone revolve around the modification of solanesol (B192409), a C45 all-trans-isoprenoid alcohol readily extracted from plants of the Solanaceae family, such as tobacco. nih.govguidetopharmacology.org These approaches first activate the terminal hydroxyl group of solanesol to create a good leaving group, followed by a carbon-carbon bond-forming reaction with an appropriate three-carbon building block.

The most common synthetic route commences with the conversion of solanesol to a more reactive intermediate, typically solanesyl bromide. nih.gov This is often achieved by treating solanesol with an agent like phosphorus tribromide in a suitable solvent such as hexane (B92381). nih.govnih.gov

Once solanesyl bromide is formed, it serves as an electrophile for reaction with a nucleophilic acetone equivalent. A widely used acetone equivalent is ethyl acetoacetate (B1235776). nih.gov In a classic acetoacetic ester synthesis, ethyl acetoacetate is deprotonated by a base to form a stabilized enolate. This enolate then attacks the solanesyl bromide in a nucleophilic substitution reaction, displacing the bromide and forming a β-keto ester intermediate. The synthesis is completed by the hydrolysis of the ester and subsequent decarboxylation, typically by heating with an aqueous base like sodium hydroxide (B78521), to yield the final product, this compound. nih.gov A representative reaction scheme is detailed in the table below.

Table 1: Synthesis of this compound via Solanesyl Bromide and Ethyl Acetoacetate nih.gov

| Step | Reactants | Reagents/Conditions | Product | Yield/Purity |

| 1 | Solanesyl Bromide, Ethyl acetoacetate | Potassium tert-butoxide, Hexane, Nitrogen atmosphere | Solanesyl acetoacetate intermediate | Not specified |

| 2 | Solanesyl acetoacetate intermediate | 20% Potassium hydroxide in isopropanol (B130326), 40-45°C | This compound | 91% Yield, 85% Purity |

While solanesol is the primary precursor in chemical synthesis, it is noteworthy that solanesyl diphosphate (B83284) is the corresponding biological precursor in nature. cir-safety.orgcir-safety.orgblkcommodities.com In biological systems, enzymes like solanesyl diphosphate synthase catalyze the formation of the solanesyl backbone from smaller isoprenoid units. cir-safety.orgnih.gov This diphosphate group makes the terminal carbon electrophilic, similar to the role of bromide in chemical synthesis, allowing it to react with various nucleophiles within the cell. nih.gov

The synthesis of this compound relies on effective catalytic systems, primarily to facilitate the crucial carbon-carbon bond formation step. In the widely used acetoacetic ester synthesis route, strong non-nucleophilic bases are employed to generate the required enolate from the acetone equivalent. Common bases used for this purpose include sodium ethoxide (formed from sodium and ethanol) and potassium tert-butoxide in solvents like hexane or tetrahydrofuran. nih.govfishersci.ca

To improve reaction conditions and avoid the use of hazardous reagents like metallic sodium, phase-transfer catalysis has been introduced as an alternative. nih.gov One novel process describes the synthesis of this compound using a solid-liquid phase-transfer catalytic system. nih.gov In this method, anhydrous potassium carbonate serves as the base, and a catalytic amount of tetrabutylammonium (B224687) iodide is used as the phase-transfer catalyst. nih.gov This system efficiently promotes the reaction between solanesyl bromide and the acetone equivalent, offering a safer and more easily manageable industrial process. nih.gov

The stereochemistry of this compound is a critical aspect of its synthesis, as the biological activity of its downstream products, like Coenzyme Q₁₀, is dependent on the correct isomer. The starting material, natural solanesol, is the all-trans stereoisomer. nih.govguidetopharmacology.org Synthetic routes are designed to preserve this all-trans configuration of the double bonds in the isoprenoid chain. The conversion of solanesol to solanesyl bromide and its subsequent Sₙ2 reaction does not affect the stereocenters of the double bonds, thus ensuring the retention of the desired stereochemistry in the final product. wikipedia.org

Regioselectivity is primarily a concern during the carbon-carbon bond-forming step. A direct reaction with the enolate of acetone could potentially lead to unwanted O-alkylation in addition to the desired C-alkylation. The use of an acetone equivalent like ethyl acetoacetate effectively controls the regioselectivity. nih.gov The acetoacetic ester synthesis is highly regioselective for C-alkylation, and the subsequent hydrolysis and decarboxylation sequence reliably produces the methyl ketone (the acetone structure) without ambiguity. nih.gov This makes it a robust and predictable route for obtaining this compound.

Catalytic Systems in this compound Synthesis

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

While the acetoacetic ester synthesis is a well-established method, research continues into alternative pathways for constructing this compound, focusing on different carbon-carbon bond formation strategies and the use of various reaction intermediates.

The core of this compound synthesis is the formation of a carbon-carbon bond between the C45 isoprenoid chain and a three-carbon ketone unit. nih.gov The most common strategy is a nucleophilic substitution reaction (Sₙ2 type) where a carbanion, acting as a nucleophile, attacks the electrophilic terminal carbon of solanesyl bromide. nih.gov

Alternative strategies involving organometallic intermediates have also been explored for related syntheses. For instance, a method for synthesizing Coenzyme Q₁₀ involves the use of π-solanesylnickel bromide. wikipedia.org This intermediate is formed from solanesyl bromide and nickel carbonyl and subsequently reacts with an aryl bromide. wikipedia.org Such transition metal-catalyzed coupling reactions represent a different approach to C-C bond formation and could potentially be adapted for the synthesis of this compound, offering new possibilities for reaction conditions and selectivity.

The choice of the acetone component is critical for a successful synthesis. While using acetone directly is conceivable, it presents challenges such as self-condensation via the aldol (B89426) reaction, which would reduce the yield of the desired product. To circumvent this, synthetic strategies employ "acetone equivalents" or synthons, which are molecules that can be converted into the acetone moiety after reacting. nih.gov

The most prominent acetone-based reaction intermediate is the enolate of ethyl acetoacetate. nih.gov This intermediate is readily formed by treating ethyl acetoacetate with a strong base like potassium tert-butoxide. The resulting enolate is stabilized by the adjacent ester group, making it less prone to self-condensation than the acetone enolate. It serves as an effective nucleophile that reacts with solanesyl bromide to form a stable β-keto ester, which can be isolated before being converted to this compound in a separate decarboxylation step. nih.gov This two-step sequence using an acetone equivalent provides a high degree of control over the reaction, leading to higher yields and purity of the final product.

Investigations into Carbon-Carbon Bond Formation Strategies

Derivatization Strategies and Analogue Synthesis

The modification of the this compound structure through derivatization is a key strategy for exploring and optimizing its potential applications. These synthetic transformations aim to produce analogues with altered physicochemical properties and biological activities, providing crucial insights into their mechanism of action.

Preparation of Functionalized this compound Analogues

The synthesis of functionalized analogues often begins with solanesol, the natural precursor alcohol to this compound. nih.gov Solanesol, an aliphatic terpene alcohol with nine isoprene (B109036) units, is a versatile starting material for chemical synthesis due to its long carbon chain. nih.gov Its terminal hydroxyl group provides a reactive site for a wide range of chemical modifications. These modified solanesol derivatives can then be converted to the corresponding this compound analogues or other functionalized compounds.

Strategies for derivatization often focus on creating new esters or ether linkages, or introducing novel functional groups. For instance, solanesol has been used to synthesize diacid solanesyl 5-fluorouracil (B62378) ester derivatives. nih.gov This approach modifies a known anticancer drug by attaching the solanesyl moiety, with the goal of enhancing tumor suppression effects and reducing toxicity. nih.gov

Another significant derivative synthesized from a solanesol precursor is N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (B42938) (SDB). nih.govmdpi.com The synthesis of SDB and its derivatives has been shown to be effective in reversing drug resistance in certain cancer cell lines. nih.gov The mechanism of action for these derivatives is linked to their ability to inhibit P-glycoprotein-mediated multidrug resistance. nih.gov

The general approach to creating these functionalized analogues involves standard organic synthesis reactions. Esterification can be achieved by reacting solanesol with various carboxylic acids, while ether synthesis can be performed under appropriate conditions. The introduction of nitrogen-containing groups, as seen in SDB, expands the range of accessible analogues. These derivatization strategies allow for the systematic alteration of the molecule's properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological interactions.

Synthetic Libraries for Structure-Activity Relationship Studies

The systematic synthesis of a series of related compounds, known as a synthetic library, is a cornerstone of modern medicinal chemistry and agrochemical research. nih.govmdpi.com This approach is essential for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features of a molecule responsible for its biological activity. mdpi.comresearchgate.netpreprints.org By creating a diverse set of analogues and evaluating their effects in biological assays, researchers can build a comprehensive understanding of the pharmacophore—the essential arrangement of functional groups required for activity. preprints.orgnih.gov

For this compound and its derivatives, an SAR study would involve synthesizing a library of analogues where specific parts of the molecule are systematically varied. This could include:

Altering the length of the isoprenoid chain.

Introducing different functional groups at the terminus in place of the acetone moiety.

Modifying the double bonds within the solanesyl chain (e.g., through hydrogenation or epoxidation).

A pertinent example of an SAR study on a related class of compounds involves derivatives of des-morpholinocarbonyl cyclopyrimorate (B1669518) (DMC), a metabolite of a herbicide that inhibits homogentisate (B1232598) solanesyltransferase. jst.go.jp Researchers synthesized various DMC analogues with different substituents and measured their inhibitory activity (pIC₅₀) against the target enzyme and their in-vivo bleaching activity (pEC₅₀). jst.go.jp A positive correlation was found between the in-vitro enzyme inhibition and the in-vivo herbicidal effect for most derivatives, validating the target and providing insight into the structural requirements for activity. jst.go.jp

The table below illustrates the type of data generated from an SAR study, using the DMC derivatives as a representative example.

| Compound | Substituent (R) | HST Inhibitory Activity (pIC₅₀) | Bleaching Activity (pEC₅₀) |

|---|---|---|---|

| DMC | OH | 5.41 | 5.44 |

| 1 | OMe | 6.10 | 6.12 |

| 2 | OEt | 6.19 | 6.34 |

| 3 | OPr | 6.22 | 6.32 |

| 4 | NH₂ | 5.52 | 5.30 |

| 5 | NHMe | 6.00 | 5.89 |

| 6 | NHEt | 6.32 | 6.12 |

| 7 | NHPr | 6.46 | 6.22 |

| 8 | NMe₂ | 5.80 | 5.15 |

| 9 | pyrrolidin-1-yl | 6.00 | 5.52 |

| 10 | H | <4.0 | <4.0 |

Data adapted from a study on DMC derivatives, illustrating the principles of SAR analysis. jst.go.jp

The creation of such libraries, often facilitated by modern synthetic methods like combinatorial chemistry, allows for high-throughput screening and the rapid identification of lead compounds. nih.gov The resulting SAR data is crucial for designing more potent and selective agents based on the this compound scaffold. nih.gov

Biogenesis and Enzymatic Transformations of Solanesyl Acetone

Elucidation of Potential Biosynthetic Pathways

The biosynthesis of solanesyl acetone (B3395972) is not detailed as a direct, single pathway in current literature. However, its structure, a C45 isoprenoid chain attached to an acetone moiety, allows for the elucidation of a hypothetical pathway rooted in the well-established biosynthesis of its precursor, solanesol (B192409). Solanesol is a long-chain polyisoprenoid alcohol that accumulates primarily in solanaceous plants like tobacco, tomato, and potato. researchgate.netnih.gov

In higher plants, the IPP and DMAPP units destined for the synthesis of solanesol are produced in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.govmdpi.com This pathway is distinct from the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm and typically provides precursors for sterols and sesquiterpenes. nih.govbiorxiv.org The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. mdpi.commdpi.com A series of seven enzymatic reactions, catalyzed by enzymes including 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), ultimately produces IPP and DMAPP. researchgate.netmdpi.com Studies have confirmed that solanesol biosynthesis is localized to the plastids and utilizes precursors from the MEP pathway. nih.govnih.gov

The key enzymes of the MEP pathway leading to IPP/DMAPP formation are summarized below:

Key Enzymes of the MEP Pathway| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Catalyzes the initial condensation of pyruvate and glyceraldehyde 3-phosphate. mdpi.com |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | Converts DXP to MEP, a key regulatory step. mdpi.combiorxiv.org |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Catalyzes the third step in the pathway. mdpi.com |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates the intermediate from the IspD reaction. mdpi.com |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes the product of the IspE reaction. mdpi.com |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | IspG | Involved in the second to last step of the pathway. mdpi.com |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase | IspH | Catalyzes the final step, producing IPP and DMAPP. mdpi.com |

The direct precursor to the C45 chain of solanesol is solanesyl diphosphate (B83284) (SPP). The synthesis of SPP is catalyzed by solanesyl diphosphate synthase (SPS), a type of prenyltransferase. nih.govtandfonline.com SPS facilitates the sequential condensation of IPP molecules onto a growing allylic diphosphate primer, starting with DMAPP and proceeding through geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). nih.govnih.gov Studies in various plants, including Arabidopsis thaliana and Oryza sativa (rice), have identified multiple SPS enzymes, some localized to plastids for plastoquinone (B1678516) synthesis and others to the endoplasmic reticulum or mitochondria for ubiquinone synthesis. tandfonline.comfrontiersin.org

The transformation from the direct product of SPS, solanesyl diphosphate (SPP), to solanesyl acetone is not fully characterized enzymatically. However, a plausible hypothetical pathway can be proposed:

Dephosphorylation: SPP is likely dephosphorylated by a phosphatase enzyme to yield free solanesol.

Activation and Condensation: The formation of the carbon-carbon bond between the solanesyl chain and a three-carbon keto unit is the key step. In chemical synthesis, this compound is formed by reacting solanesyl bromide with ethyl acetoacetate (B1235776). google.com A biological equivalent could involve the enzymatic condensation of solanesol (or an activated form like solanesyl diphosphate) with a biological acetone donor, such as acetoacetyl-CoA.

Decarboxylation: If the condensation involves acetoacetyl-CoA, the resulting intermediate would likely undergo decarboxylation, catalyzed by a decarboxylase, to yield the final this compound product. This type of reaction sequence is common in the biosynthesis of other complex natural products.

Involvement of the Methylerythritol Phosphate (MEP) Pathway Precursors

Identification and Characterization of Enzymes Involved in Biotransformation

While the biosynthesis of the solanesol precursor is well-studied, the specific enzymes that catalyze the final conversion to this compound and its subsequent metabolism remain largely uncharacterized.

There is a lack of specific research on the enzymes that metabolize this compound. However, the metabolism of acetone itself has been studied in various microorganisms and can provide a model for how the acetone moiety might be processed. ontosight.ai In some bacteria, acetone is carboxylated by acetone carboxylase to form acetoacetate, which can then enter central metabolism. wm.edu In other pathways, acetone can be converted to methylglyoxal (B44143) by enzymes like acetone monooxygenase. ontosight.ai It is plausible that the acetone functional group of this compound could be a target for similar enzymatic transformations, such as those catalyzed by carboxylases, monooxygenases, or dehydrogenases, leading to its degradation or modification. frontiersin.orgresearchgate.net The long lipid-soluble solanesyl tail would likely be metabolized through separate oxidative pathways.

Significant progress has been made in identifying the genes and proteins involved in solanesol biosynthesis through genetic and proteomic analyses.

Genetic Analysis: Researchers have cloned and characterized multiple genes encoding Solanesyl Diphosphate Synthase (SPS) from various species. In Arabidopsis thaliana, two genes, AtSPS1 and AtSPS2, have been identified, with their protein products showing different subcellular localizations, suggesting distinct roles in ubiquinone and plastoquinone synthesis, respectively. tandfonline.com Similarly, two SPS genes (NtSPS1 and NtSPS2) have been identified in tobacco (Nicotiana tabacum), with their expression levels correlating with solanesol content. mdpi.com In rice, OsSPS1 and OsSPS2 are responsible for synthesizing the precursors for ubiquinone and plastoquinone. frontiersin.org Transient overexpression of these MEP pathway and SPS genes in plants has been shown to increase solanesol accumulation. frontiersin.orgnih.gov

Proteomic Analysis: Proteomic studies have confirmed the expression of key biosynthetic enzymes. iTRAQ-based proteomic analysis in wheat has identified Solanesyl-diphosphate synthase 2 as being involved in plastoquinone biosynthesis. researchsquare.com Broader proteomic and metabolomic analyses in tobacco have helped to map out the complex metabolic networks that contribute to the synthesis of solanesol and other important metabolites. acs.org While these studies provide a strong foundation for the biosynthesis of the precursor, similar genomic and proteomic approaches would be required to identify and characterize the hypothesized transferases, decarboxylases, and metabolic enzymes directly responsible for the formation and biotransformation of this compound itself.

Enzymatic Catalysis in this compound Metabolism

Metabolic Engineering Strategies for Enhanced or Directed Biosynthesis

Metabolic engineering of this compound is a prospective field that hinges on the elucidation of its natural biosynthetic pathway. Currently, this compound is primarily recognized as a chemical intermediate for the synthesis of high-value compounds like Coenzyme Q10, and its formation in biological systems is not well-documented. mdpi.comnih.gov Therefore, strategies for its enhanced biosynthesis are largely theoretical and based on established principles for engineering other isoprenoid compounds. These strategies can be divided into two main areas: increasing the supply of its essential precursor, solanesyl diphosphate (SPP), and identifying and engineering the putative enzymes that would convert SPP into this compound.

Enhancing Precursor Supply: Solanesyl Diphosphate (SPP)

The direct precursor for the solanesyl moiety is solanesyl diphosphate (SPP), a C45 isoprenoid synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway. mdpi.comresearchgate.net The carbon backbone originates from isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.org Enhancing the metabolic flux towards SPP is the foundational step for producing any solanesyl-derived compound. Key engineering strategies focus on upregulating the rate-limiting enzymes within this pathway. Overexpression of genes encoding these enzymes in host organisms like tobacco or microbial systems such as E. coli and Saccharomyces cerevisiae can significantly boost the precursor pool. nih.govnih.govfrontiersin.org

Research has demonstrated the effectiveness of these approaches for increasing related isoprenoids. For instance, overexpressing the Nicotiana tabacum solanesyl diphosphate synthase 1 (NtSPS1) gene in tobacco significantly increased the foliar content of solanesol, the alcohol derived from SPP. mdpi.comnih.gov Similarly, engineering the MEP pathway has been shown to enhance the production of various terpenoids in microbial hosts. mdpi.comjmb.or.krresearchgate.net

Below is a table detailing the primary enzyme targets for enhancing the biosynthesis of solanesyl diphosphate.

| Enzyme Target | Gene(s) | Metabolic Pathway | Engineering Strategy | Expected Outcome |

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | MEP Pathway | Overexpression | Increased carbon flux into the MEP pathway, boosting the overall pool of isoprenoid precursors. wikipedia.orgcore.ac.uk |

| 1-Deoxy-D-xylulose 5-phosphate reductoisomerase | DXR | MEP Pathway | Overexpression | Alleviates a potential bottleneck early in the MEP pathway, enhancing the supply of IPP and DMAPP. mdpi.com |

| Solanesyl diphosphate synthase | SPS | Terpenoid Backbone Biosynthesis | Overexpression | Commits more precursors (FPP, GGPP, IPP) to the synthesis of the C45 backbone, directly increasing the SPP pool. mdpi.comportlandpress.comuniprot.org |

This table is interactive. You can sort and filter the data.

Hypothetical Strategies for Directed Biosynthesis of this compound

As the enzyme or series of enzymes responsible for converting SPP to this compound has not been identified, the following strategies are speculative. They are based on known biochemical reactions that could theoretically achieve this transformation. The development of a viable production platform would first require the discovery of these novel biocatalysts. nih.govnih.govresearchgate.net

A plausible biosynthetic route could involve a multi-step enzymatic cascade:

Dephosphorylation of SPP: The pathway would likely begin with the conversion of solanesyl diphosphate (SPP) to solanesol. This reaction is catalyzed by a phosphatase enzyme. Engineering a host to co-express a highly active and specific phosphatase alongside the upregulated SPP pathway would be the first step.

Oxidation to an Aldehyde: The primary alcohol group of solanesol could then be oxidized to a "solanesyl aldehyde." This step would require an alcohol dehydrogenase or an oxidase. Screening for enzymes that can act on long-chain polyprenols would be necessary.

Formation of the Acetone Moiety: The final conversion of the hypothetical aldehyde to a ketone with the specific acetone structure (a terminal methyl ketone) is the most speculative step. It could potentially involve:

An Acyl-CoA Synthetase and Thiolase system: In a manner analogous to beta-oxidation, the aldehyde could be oxidized to a carboxylic acid, converted to a CoA-thioester, and then a thiolase could catalyze a reaction with acetyl-CoA, followed by hydrolysis and decarboxylation to yield the methyl ketone. This mirrors parts of the engineered pathways for producing short-chain ketones like acetone from acetyl-CoA.

A Novel Oxidoreductase/Lyase: A single or multi-enzyme complex could catalyze the oxidative cleavage of a precursor to yield the final ketone. The discovery of such an enzyme in an organism that produces long-chain methyl ketones would be a significant breakthrough.

The successful implementation of these strategies would involve assembling a synthetic pathway in a robust microbial host like S. cerevisiae. rsc.org This would entail the co-expression of the SPP biosynthetic machinery (e.g., NtSPS1) with the yet-to-be-discovered genes for the downstream conversion to this compound. Fine-tuning enzyme expression levels and optimizing cofactor availability (such as ATP and NADPH) would be critical for maximizing yield and minimizing the formation of unwanted byproducts. nih.govresearchgate.net

Metabolic Fates and Biological Interactions of Solanesyl Acetone

In Vitro and In Vivo Metabolic Studies

Direct in vitro and in vivo metabolic studies specifically targeting solanesyl acetone (B3395972) are not extensively documented in publicly available scientific literature. However, a probable metabolic route can be inferred from the chemical nature of the compound and the known metabolic fates of its precursors.

Biodegradation and Biotransformation Pathways

It is hypothesized that the primary biotransformation pathway for solanesyl acetone involves hydrolysis. This reaction would cleave the molecule into its two primary components: solanesol (B192409) and acetone. Following this initial breakdown, each component would then enter its own well-established metabolic pathway.

Solanesol: As a long-chain polyisoprenoid alcohol, solanesol is a key intermediate in the biosynthesis of essential molecules like Coenzyme Q10 (ubiquinone) and Vitamin K2. pulsus.compulsus.com It is anticipated that solanesol released from this compound would be utilized in these biosynthetic pathways.

Acetone: Acetone is a ketone body, and its metabolism is well-characterized. It can be metabolized in the liver via gluconeogenic pathways, ultimately being converted into glucose or other intermediary metabolites.

Identification of Metabolites and Catabolic Products

Given the scarcity of direct research, the identified metabolites of this compound are primarily its initial hydrolysis products and their subsequent catabolites.

Table 1: Putative Metabolites of this compound

| Metabolite | Precursor | Metabolic Pathway |

|---|---|---|

| Solanesol | This compound | Hydrolysis |

| Acetone | This compound | Hydrolysis |

| Coenzyme Q10 | Solanesol | Isoprenoid biosynthesis |

| Vitamin K2 | Solanesol | Isoprenoid biosynthesis |

| Glucose | Acetone | Gluconeogenesis |

The primary metabolites are solanesol and acetone. Solanesol can then be further utilized to synthesize Coenzyme Q10 and Vitamin K2. pulsus.compulsus.com Acetone, on the other hand, can be converted to pyruvate (B1213749) and enter the Krebs cycle, ultimately being catabolized to carbon dioxide, or it can be used to produce glucose.

Interaction with Cellular Components and Biochemical Pathways

The biological interactions of this compound are likely dictated by its relationship with solanesol and its role as a precursor in vital biochemical pathways.

Potential Roles in Cellular Signaling or Regulatory Networks

Any direct role of this compound in cellular signaling is not currently established. However, its metabolic product, solanesol, is a precursor to Coenzyme Q10, a critical component of the electron transport chain and a potent antioxidant. Therefore, the availability of this compound could indirectly influence cellular energy metabolism and redox signaling through its contribution to the Coenzyme Q10 pool. The therapeutic potential of solanesol and its derivatives in neurodegenerative diseases is an area of active research, suggesting a potential for these compounds to interact with cellular pathways related to mitochondrial function and oxidative stress. pulsus.compulsus.comresearchgate.net

Examination of Subcellular Localization and Compartmentation

Direct studies on the subcellular localization of this compound are absent. However, based on the localization of the enzymes involved in the biosynthesis of its precursor and its likely metabolic fate, its presence can be inferred in specific cellular compartments. The synthesis of solanesol and its subsequent conversion to ubiquinone (Coenzyme Q10) primarily occurs in the endoplasmic reticulum and mitochondria. Therefore, it is plausible that this compound would be found within these organelles, where it can be metabolized and its solanesyl moiety incorporated into Coenzyme Q10.

Influence of Environmental and Biological Factors on Metabolism

The metabolism of this compound is likely influenced by the same factors that affect the accumulation and metabolism of its precursor, solanesol.

Environmental factors such as temperature, light intensity, and pathogen exposure have been shown to influence the accumulation of solanesol in plants. pulsus.compulsus.com An increase in the availability of solanesol could, in turn, lead to a higher potential for the formation and subsequent metabolism of this compound in organisms that consume these plants.

Biologically, the rate of this compound metabolism would be dependent on the activity of hydrolytic enzymes capable of cleaving the molecule, as well as the metabolic demands of the cell for solanesol and acetone. For instance, in states of high energy demand, the catabolism of acetone might be upregulated. Similarly, conditions requiring increased synthesis of Coenzyme Q10 could enhance the utilization of the solanesyl moiety.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5318536 |

| Solanesol | 6438466 |

| Acetone | 180 |

| Coenzyme Q10 | 5281915 |

| Vitamin K2 | 6857451 |

| Glucose | 5793 |

| Carbon Dioxide | 280 |

| Pyruvate | 1060 |

| Decaprenoate | 5282463 |

Mechanistic Investigations of Solanesyl Acetone S Biological Activities

Molecular Mechanisms Underlying Biological Responses (if any observed)

Currently, there is a notable absence of published scientific literature detailing the specific molecular mechanisms of solanesyl acetone (B3395972). Research has primarily focused on its role as a chemical intermediate rather than its direct biological effects. Solanesyl acetone, identified chemically as (5E,9E,13E,17E,21E,25E,29E,33E)-6,10,14,18,22,26,30,34,38-nonamethylnonatriaconta-5,9,13,17,21,25,29,33,37-nonaen-2-one, is recognized as a crucial precursor in the synthetic pathway of Coenzyme Q10 (CoQ10). fishersci.at

Its synthesis involves the reaction of solanesyl bromide with ethyl acetoacetate (B1235776), which is then hydrolyzed and decarboxylated to yield this compound. fishersci.at This process establishes its identity as a key building block for constructing the decaprenyl side chain of CoQ10. fishersci.atwikipedia.org While its function in this synthetic route is well-defined, its interaction with biological systems at a molecular level remains uninvestigated.

Target Identification and Pathway Elucidation

As of now, scientific studies have not identified any specific biological targets or elucidated any cellular pathways that are directly modulated by this compound. Its established function is that of a synthetic intermediate. fishersci.atwikipedia.org The research focus has been on its precursor, solanesol (B192409), and its final product, CoQ10, both of which have well-documented biological activities and interactions with cellular pathways. For this compound itself, there is no available data on target binding, enzyme inhibition, or pathway modulation.

Comparative Analysis with Solanesol and its Known Bioactivities

A direct comparative analysis of the biological activities of this compound and solanesol is hampered by the lack of research on this compound. While solanesol has been the subject of numerous studies, this compound is primarily mentioned only in the context of chemical synthesis. citeab.comiarc.fr

No studies have been published that directly compare the antioxidant activity of this compound with that of solanesol.

However, the antioxidant properties of solanesol are well-documented. Due to the nine non-conjugated double bonds in its structure, solanesol possesses a strong ability to scavenge free radicals. Its capacity to neutralize superoxide (B77818) anions and hydroxyl radicals has been shown to be comparable to that of Trolox, a water-soluble analog of vitamin E. Research indicates that solanesol can effectively scavenge lipid radicals, thereby inhibiting lipid peroxidation, and may play a role in preventing skin aging. Some derivatives synthesized from solanesol have demonstrated even greater antioxidant activity than the parent compound in certain assays.

Table 1: Documented Antioxidant Activities of Solanesol

| Activity | Research Finding | Citation(s) |

|---|---|---|

| Free Radical Scavenging | Possesses strong free radical absorption ability due to nine non-conjugated double bonds. | |

| Superoxide & Hydroxyl Radical Scavenging | Activity is comparable to that of Trolox. | |

| Lipid Peroxidation Inhibition | Effectively scavenges lipid radicals to block lipid peroxidation. | |

| Derivative Activity | Some synthesized derivatives show enhanced antioxidant activity compared to solanesol. | |

| No Data Available | No published data on the antioxidant activity of this compound exists for comparison. |

There is no scientific literature available that provides a comparative analysis of the anti-inflammatory or neuroprotective effects of this compound and solanesol.

In contrast, solanesol has demonstrated significant anti-inflammatory and neuroprotective properties in multiple studies.

Anti-inflammatory Effects of Solanesol: Solanesol exerts anti-inflammatory effects through various mechanisms. It has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with cytoprotective roles against oxidative stress and inflammation. This induction is mediated through the activation of the p38 and Akt signaling pathways. By promoting these pathways, solanesol can suppress the production of pro-inflammatory cytokines.

Neuroprotective Effects of Solanesol: The neuroprotective activity of solanesol has been highlighted in several preclinical models. In a model of Huntington's disease, treatment with solanesol improved motor performance, cognitive behavior, and restored mitochondrial complex activity. citeab.com It is believed that solanesol helps to ameliorate mitochondrial dysfunction and attenuates oxidative and inflammatory damage in the brain. citeab.com Its role as a precursor to CoQ10 is central to this effect, as CoQ10 is vital for mitochondrial function and cellular energy production. citeab.com

Table 2: Summary of Anti-inflammatory and Neuroprotective Effects of Solanesol

| Bioactivity | Mechanism / Effect | Citation(s) |

|---|---|---|

| Anti-inflammatory | Induces Heme Oxygenase-1 (HO-1) expression via p38 and Akt pathways. | |

| Suppresses pro-inflammatory cytokines. | ||

| Neuroprotective | Ameliorates mitochondrial dysfunction. | citeab.com |

| Attenuates oxidative and inflammatory damage in the brain. | ||

| Improves motor and cognitive deficits in preclinical models. | citeab.com | |

| No Data Available | No published data on the anti-inflammatory or neuroprotective effects of this compound exists for comparison. |

Structure Activity Relationship Sar Investigations of Solanesyl Acetone

Systematic Modification of Solanesyl Acetone (B3395972) Structure

Systematic modification of the solanesyl acetone structure involves altering its two primary components: the long, all-trans isoprenoid chain and the terminal ketone group. These changes allow researchers to probe the structural requirements for biological activity.

While direct and extensive SAR studies on this compound are not widely published, research on the parent compound, solanesol (B192409), and other long-chain isoprenoids provides significant insights. Derivatives of solanesol have been synthesized and evaluated for a range of biological activities, including anticancer, antioxidant, and wound-healing properties. researchgate.netniscpr.res.in

The long isoprenoid tail is a defining feature of this compound. Its length and lipophilicity are crucial for interactions with cell membranes and hydrophobic binding pockets of proteins. nih.govresearchgate.net Studies on other isoprenoid-containing compounds, such as salirasib (B1681403) analogs, have shown that the length of the polyisoprenyl chain is a key determinant of antiproliferative activity, with chains having three or more isoprene (B109036) units being particularly effective. This suggests that the nine-unit solanesyl chain is likely a significant contributor to the biological activities of its derivatives.

Modifications to this chain, such as altering its length, introducing or removing double bonds (saturation), or adding other functional groups, can impact how the molecule partitions into membranes and binds to its targets. For example, S-(2,3)-dihydrosolanesol, a partially saturated derivative of solanesol, has been investigated for its ability to inhibit cancer metastasis. niscpr.res.in This indicates that even slight changes to the unsaturation of the isoprenoid chain can modulate biological outcomes.

Changes to the acetone head group would also be expected to have a profound impact. Replacing the ketone with other functional groups like an alcohol (as in solanesol), an ester, an amine, or an ether would alter the molecule's polarity, hydrogen bonding capability, and chemical reactivity, thereby changing its interaction profile with biological macromolecules. niscpr.res.in A series of solanesol derivatives where the terminal alcohol was replaced with various esters and ethers demonstrated varied antioxidant and wound-healing activities, underscoring the importance of the head group in defining the specific biological effect. niscpr.res.in

Table 1: Biological Activities of Solanesol Derivatives with Modified Head Groups This table is illustrative, based on findings from related solanesol derivatives, to hypothesize potential outcomes for this compound modifications.

| Head Group Modification | Potential Change in Property | Observed Activity in Analogs | Reference |

|---|---|---|---|

| Alcohol (Solanesol) | Increased H-bond donor capacity | Antioxidant, Anti-inflammatory, Antiviral | researchgate.netnih.gov |

| Chloroacetyl Ester | Reactive intermediate for further synthesis | Enhanced antioxidant activity | niscpr.res.in |

| Amine | Introduction of basic center, H-bond donor/acceptor | Antiviral, Antitumor, Interferon-inducing | niscpr.res.in |

The biological activity of this compound is a composite of the contributions from its distinct functional groups: the solanesyl tail and the ketone moiety.

The Solanesyl Chain: This nonaprenyl (C45) chain is highly lipophilic, facilitating the molecule's insertion into and transport across biological membranes. This is a critical function for reaching intracellular targets. nih.govresearchgate.net The numerous non-conjugated double bonds in the chain are believed to contribute to the antioxidant properties of solanesol and its derivatives by scavenging free radicals. nih.govchemfaces.com The all-trans configuration of these double bonds results in a relatively linear and extended conformation, which may be optimal for fitting into specific binding sites, such as the long hydrophobic channels in certain enzymes. The solanesyl chain is a key component in the biosynthesis of essential molecules like plastoquinone (B1678516) and ubiquinone (Coenzyme Q10), where it serves as a membrane anchor. frontiersin.orgfrontiersin.org

The Ketone Group: The acetone moiety features a carbonyl group (C=O), which is polar and can act as a hydrogen bond acceptor. This capability allows for specific interactions with amino acid residues (like the hydroxyl or amide protons) in the binding sites of target proteins. The presence of a ketone instead of the alcohol found in solanesol removes a hydrogen bond donor site but introduces a different electronic and steric profile, which can lead to altered binding affinity and specificity for its biological targets.

Impact of Structural Changes on Biological Efficacy or Interaction Profiles

Computational Approaches for SAR Analysis

Computational methods are invaluable for predicting and rationalizing the SAR of molecules like this compound, especially when experimental data is limited. These approaches can model interactions at the atomic level and identify key physicochemical properties correlated with activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. For this compound, docking studies could elucidate how it interacts with potential targets. For instance, a study on the phytochemicals in Beta vulgaris L. used molecular docking to investigate the interaction of hexahydrofarnesyl acetone, a shorter and saturated analog of this compound, with the enzymes α-amylase and α-glucosidase. researchgate.net This study demonstrated that the compound could fit into the active sites of these anti-diabetic targets, with calculated binding energies suggesting a stable interaction.

Similar docking studies could be performed for this compound with various targets implicated in the activities of solanesol derivatives, such as protein kinases, enzymes in the ubiquinone biosynthesis pathway, or proteins involved in inflammatory signaling. chemfaces.comnih.gov These simulations would reveal:

The specific binding pose of this compound within the target's active site.

Key intermolecular interactions, such as hydrogen bonds involving the ketone's oxygen or hydrophobic interactions with the solanesyl chain.

A predicted binding affinity (scoring function), which can be used to rank potential analogs.

Molecular dynamics (MD) simulations can further refine the results from docking. MD simulates the movement of the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netpreprints.org While no specific QSAR models for this compound were identified, the methodology is highly applicable.

A QSAR study on this compound analogs would involve these steps:

Data Set Generation: Synthesizing and testing a series of this compound derivatives with systematic variations (e.g., changing chain length, saturation, or modifying the ketone).

Descriptor Calculation: For each analog, a set of physicochemical properties (descriptors) is calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: A mathematical equation is developed to correlate the calculated descriptors with the measured biological activity (e.g., IC50 values).

Validation: The model's predictive power is tested using an external set of compounds not used in its development.

QSAR studies on other long-chain isoprenoid derivatives have successfully identified key features for activity. For example, QSAR on bisphosphonate inhibitors of geranylgeranyl diphosphate (B83284) synthase (GGPPS) helped rationalize the importance of the lipid chain length for inhibitory potency. nih.gov A similar approach for this compound could quantify the contributions of its structural features and guide the design of more potent and selective analogs. researchgate.netacs.org

Advanced Analytical Methodologies for Solanesyl Acetone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating solanesyl acetone (B3395972) from complex mixtures and determining its concentration. Both high-performance liquid chromatography and gas chromatography are routinely utilized, each offering distinct advantages for the analysis of this and related compounds.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of solanesyl acetone and its derivatives due to its versatility in handling non-volatile and thermally unstable compounds. sphinxsai.com A common approach involves non-aqueous reversed-phase (NARP) HPLC, which is well-suited for separating hydrophobic compounds like this compound. sphinxsai.com

One established method uses a C8 or C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and isopropanol (B130326) or acetone and acetonitrile. sphinxsai.comnih.gov For instance, a gradient elution with acetonitrile and acetone on a SIL-C18 column has been successfully used to separate solanesyl esters. nih.govcoresta.org Detection is often performed using a photodiode array (PDA) detector at a wavelength of around 210 nm or 215 nm. sphinxsai.comresearchgate.net The purity of this compound produced via synthesis has been assessed using HPLC, where impurities can lower the purity to 65-70%. google.com

For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry (MS) detectors. mdpi.com This combination, known as LC-MS, allows for both quantification and structural confirmation. mdpi.com

Table 1: HPLC Methods for this compound and Related Compounds

| Column | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Kromasil C8 (250x4.6mm, 5µm) | Acetonitrile and Isopropyl Alcohol (84:16, v/v) | Photodiode Array (PDA) at 210 nm | sphinxsai.com |

| SIL-C18 5C | Acetonitrile and Acetone (gradient) | PDA at 205 nm | coresta.org |

| Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) | Methanol-Isopropanol (60:40, v/v) | UV at 215 nm | researchgate.net |

| Excelpak SIL-C18 5CTM (250 mm × 4.6 mm I.D.) | Acetonitrile and Acetone (gradient) | APCI/MS | coresta.org |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC-MS can be used for the analysis of related, more volatile precursors or breakdown products. The technique is widely used for the analysis of acetone extracts of various biological samples. researchgate.netbiomedpharmajournal.orgresearchgate.netresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column, such as a DB-5. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum that can be used for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. researchgate.net The use of high-purity solvents like acetone is crucial to avoid interference from impurities. scharlab.comchromatographyonline.com

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool in this compound research, providing detailed structural information and enabling the detection of trace amounts of the compound. Various ionization techniques and analyzer types are employed to achieve high sensitivity and accuracy.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI/MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly suitable for the analysis of relatively non-polar compounds like this compound and its esters when coupled with HPLC. sphinxsai.comnih.gov In APCI-MS, the HPLC eluent is sprayed into a heated vaporizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules. nih.gov

This method has been successfully used to detect solanesyl esters in positive ion mode. nih.gov Typical APCI-MS conditions for analyzing solanesyl esters include a vaporizer temperature of around 500°C and a fragmentor voltage of 200 V. nih.gov The resulting mass spectra can be used for both qualitative and quantitative analysis. sphinxsai.com For instance, in the analysis of Coenzyme Q10 and its impurities, including this compound, APCI-MS was used for identification. sphinxsai.com

Table 2: APCI/MS Parameters for the Analysis of Solanesyl Esters

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive | nih.gov |

| Capillary Voltage | 4000 V | nih.gov |

| Corona Current | 10 µA | nih.gov |

| Vaporizer Temperature | 500 °C | nih.govcoresta.org |

| Drying Gas Flow | 5 mL/min | nih.gov |

| Nebulizer Pressure | 60 psi | nih.gov |

| Fragmentor Voltage | 200 V | nih.govcoresta.org |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for unambiguous compound identification through the analysis of fragmentation patterns. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This provides a unique fragmentation fingerprint for the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of related compounds like solanesol (B192409). mdpi.com In these analyses, multiple reaction monitoring (MRM) is often employed for quantification, where specific precursor-to-product ion transitions are monitored, greatly enhancing sensitivity and selectivity. frontiersin.org For example, in the quantification of solanesol, the precursor ion at m/z 613.6, corresponding to [M-H₂O+H]⁺, is fragmented to produce a product ion at m/z 81.1. frontiersin.org This technique has been used with analytical standards for the determination of various compounds in different matrices. sigmaaldrich.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). iitb.ac.in This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. researchgate.net Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers are capable of achieving the high resolution required for this type of analysis. iitb.ac.inresearchgate.net

HRMS is particularly valuable for differentiating between compounds with the same nominal mass but different elemental formulas. In the context of this compound research, HRMS can definitively confirm the elemental composition of the compound and its metabolites or degradation products. For instance, mass spectrometry in negative ion mode with a mass resolution of 100,000 has been used to analyze related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex isoprenoids like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, enabling the confirmation of its specific structure.

1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum would exhibit several characteristic signals:

A sharp singlet around δ 2.1 ppm corresponding to the three protons of the terminal methyl group (H-1) of the acetone moiety.

A doublet around δ 3.1 ppm for the two methylene (B1212753) protons (H-3) adjacent to the carbonyl group.

A triplet of triplets around δ 5.3-5.4 ppm for the vinylic proton (H-4) on the first isoprene (B109036) unit, coupled to the adjacent methylene protons (H-3 and H-5).

A broad multiplet between δ 5.0-5.2 ppm integrating to eight protons, representing the other vinylic protons along the polyisoprenoid chain.

A complex series of signals between δ 1.9-2.1 ppm for the numerous allylic methylene protons within the solanesyl chain.

Several singlets between δ 1.6-1.7 ppm corresponding to the vinyl methyl protons of the isoprene units.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals for this compound include:

A signal in the downfield region (δ > 200 ppm) for the ketone carbonyl carbon (C-2).

A signal around δ 30 ppm for the terminal methyl carbon (C-1).

Multiple signals in the olefinic region (δ 120-140 ppm) for the eighteen sp²-hybridized carbons of the nine double bonds.

A series of signals for the sp³-hybridized methylene (δ 25-40 ppm) and methyl (δ 16-25 ppm) carbons that constitute the backbone and side chains of the solanesyl group.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. tandfonline.com It would be used to confirm the sequence of protons in the chain, for instance, by showing a cross-peak between the methylene protons at H-3 and the vinylic proton at H-4, and subsequently tracing the proton network along the solanesyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. tandfonline.com It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton singlet at δ 2.1 ppm would correlate to the carbon signal at δ ~30 ppm, assigning it as C-1.

A correlation from the methyl protons (H-1) to the carbonyl carbon (C-2).

Correlations from the methylene protons (H-3) to both the carbonyl carbon (C-2) and the vinylic carbon C-4. This definitively links the acetone moiety to the solanesyl chain.

Correlations from the vinylic methyl protons to their neighboring vinylic carbons, confirming the isoprenoid unit structures.

Representative NMR Data for this compound

The following table presents expected chemical shifts for key atoms in the this compound structure, based on analysis of its constituent parts and related compounds.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (CH₃) | ~2.1 (s) | ~30 | C-2, C-3 |

| 2 (C=O) | - | >200 | H-1, H-3 |

| 3 (CH₂) | ~3.1 (d) | ~45 | C-1, C-2, C-4, C-5 |

| 4 (=CH) | ~5.3 (t) | ~122 | C-3, C-5, C-6 |

| Chain (=CH) | ~5.1 (m) | ~124 | - |

| Chain (=C) | - | ~135 | - |

| Chain (CH₂) | ~2.0 (m) | ~26-40 | - |

| Chain (CH₃) | ~1.6-1.7 (s) | ~16-25 | - |

Emerging Analytical Techniques for Comprehensive Characterization

Beyond foundational NMR and basic chromatography, a suite of emerging and advanced analytical techniques is available for a more comprehensive characterization of complex lipids like this compound, particularly when analyzing it within complex biological or chemical matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-performance liquid chromatography (HPLC) is a powerful tool for separating complex mixtures. For long-chain, non-polar compounds like this compound, non-aqueous reversed-phase chromatography (NARP) is particularly effective. nih.gov Coupling HPLC with a mass spectrometer, especially one using a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI), allows for both separation and sensitive detection. nih.govcoresta.org Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion, which is invaluable for identifying known and unknown isoprenoids in a mixture.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS provide ultra-high mass accuracy. figshare.com This allows for the determination of the precise elemental formula of a molecule from its mass-to-charge ratio. For a compound like this compound, HRMS can confirm its molecular formula (C₄₈H₇₈O) and help distinguish it from other compounds with the same nominal mass.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For a molecule of this size, GC analysis typically requires prior derivatization or pyrolysis. However, for analyzing related, slightly more volatile isoprenoid ketones, GCxGC-MS offers vastly superior separation power compared to conventional GC. figshare.com It uses two different columns to separate a sample, providing a highly detailed "fingerprint" of complex mixtures and enabling the detection of trace-level components that would otherwise co-elute and remain unidentified.

These advanced methods, often used in combination, provide a multi-faceted analytical approach essential for the detailed investigation of this compound and other long-chain isoprenoids in research and industrial applications.

Future Research Directions and Potential Applications of Solanesyl Acetone

Elucidation of Complete Biosynthetic and Metabolic Pathways

While the synthesis of solanesyl acetone (B3395972) from its precursor, solanesol (B192409), is understood, a complete picture of its biosynthesis and metabolism within organisms remains an area for further investigation. google.com Solanesol itself is synthesized in the plastids of higher plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.com Key enzymes in this pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and solanesyl diphosphate (B83284) synthase (SPS). mdpi.comnih.gov The final step in solanesol formation involves the conversion of solanesyl diphosphate (SPP) to solanesol. mdpi.com

In cyanobacteria, the biosynthesis of plastoquinone (B1678516), which also involves a solanesyl side chain, follows a pathway with similarities to ubiquinone biosynthesis in E. coli. nih.gov This suggests the potential for conserved or analogous enzymatic steps that could be relevant to solanesyl acetone's metabolic fate. Understanding the enzymes that catabolize this compound and the resulting metabolites is crucial. Research into acetone metabolism in various organisms has identified pathways involving acetone carboxylase and monooxygenases, which could offer clues. nih.govresearchgate.net A thorough elucidation of these pathways could reveal new regulatory points for enhancing its production or identifying novel bioactive downstream products.

Development of this compound as a Precursor for Novel Compounds

This compound's established role is as a precursor for CoQ10. google.comgoogle.com However, its chemical structure, featuring a long polyisoprenoid chain, makes it an attractive starting material for the synthesis of other valuable compounds. Research has already demonstrated that derivatives of its parent compound, solanesol, exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.net For instance, N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl) ethylenediamine (B42938) (SDB), synthesized from solanesol, has shown promise as an anti-cancer agent synergist. preclinicaljournal.comchemicalbook.com

Future research could focus on utilizing this compound to create novel derivatives with enhanced or entirely new functionalities. The long isoprenoid tail could be modified to improve drug delivery of hydrophobic molecules or to create new bioactive compounds for therapeutic use. chemicalbook.comchemfaces.com For example, solanesol derivatives have been investigated for wound healing and as antihypertensive and antitumor agents. niscpr.res.in Exploring similar modifications starting from this compound could yield a new generation of pharmaceuticals and specialty chemicals.

Exploration of Potential Biological or Industrial Applications Beyond Ubiquinone Precursors

Beyond its role in CoQ10 synthesis, the intrinsic properties of this compound and its potential derivatives warrant exploration for other applications. The long polyisoprenoid chain, a characteristic shared with its precursor solanesol, suggests potential antioxidant properties due to its numerous non-conjugated double bonds. chemicalbook.comchemfaces.com This could be leveraged in the development of novel antioxidants for the food, cosmetic, or pharmaceutical industries.

Furthermore, the structural similarities to other bioactive terpenoids suggest that this compound or its derivatives could exhibit useful biological activities. For example, some terpenoids are known for their antimicrobial or insecticidal properties. Investigating these possibilities could open up new markets for this compound in agriculture or material science. The synthesis of novel polymers or surfactants derived from this compound is another avenue worth exploring, potentially leading to new biodegradable materials.

Integration of Omics Technologies for Systems-Level Understanding

To fully unlock the potential of this compound, a systems-level understanding of its production and metabolism is essential. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the biological processes involved. f1000research.comfrontiersin.orgnih.govnih.gov

For instance, transcriptomic analyses (RNA-seq) of solanesol-producing plants like tobacco have already been used to identify genes involved in its biosynthesis. nih.gov Similar approaches can be applied to organisms engineered to produce this compound to identify bottlenecks in the metabolic pathway and to understand the global cellular response to its production. Proteomics can identify the specific enzymes involved in its synthesis and degradation, while metabolomics can map the flow of precursors and the formation of byproducts. researchgate.net This integrated omics data will be invaluable for rationally designing and optimizing microbial strains for high-yield production of this compound and its derivatives.

Sustainable Production Methods through Synthetic Biology or Biotechnological Approaches

Currently, solanesol, the precursor to this compound, is primarily extracted from plants like tobacco. researchgate.net This reliance on agricultural sources can be inefficient and environmentally taxing. Synthetic biology and biotechnology offer promising alternatives for the sustainable production of this compound. lbl.govutexas.edu

Metabolic engineering of microorganisms such as E. coli or yeast to produce solanesol and subsequently this compound is a key research direction. This involves introducing the necessary biosynthetic genes from plants into a microbial host and optimizing their expression. uq.edu.au For example, the genes for the MEP pathway and solanesyl diphosphate synthase can be heterologously expressed in a microbial chassis. mdpi.com Further engineering could involve introducing the enzymatic steps to convert solanesol to this compound directly within the same organism. The development of efficient fermentation and downstream processing methods will also be critical for making this a commercially viable and sustainable production platform. researchgate.net

Q & A

Q. What are the established methods for synthesizing solanesyl acetate in laboratory settings?

Solanesyl acetate is typically synthesized via enzymatic or chemical acylation of solanesol (a polyisoprenoid alcohol). A common approach involves using solanesyl diphosphate synthase (SDS) enzymes, as demonstrated in studies of Rhodobacter capsulatus and Nicotiana tabacum. For example, heterologous expression of the sdsA gene in E. coli enables solanesyl diphosphate production, which can be further acetylated using acetyl-CoA-dependent acyltransferases . Chemical synthesis may employ acetyl chloride or acetic anhydride under anhydrous conditions, with purification via column chromatography. Key validation steps include NMR for structural confirmation and GC-MS to verify purity .

Q. How is solanesyl acetate characterized for purity and structural integrity in research?

Comprehensive gas chromatography (GC×GC) coupled with mass spectrometry is widely used to detect impurities and confirm structural integrity. Polar/nonpolar column combinations (e.g., DB-5 × DB-17) resolve complex isoprenoid mixtures, while retention indices and spectral libraries validate peaks. For quantitative analysis, internal standards like deuterated analogs improve accuracy. Purity thresholds for biological assays often require ≥95% by HPLC-UV (λ = 210–220 nm) .

Q. What role does solanesyl acetate play in biochemical pathways?

Solanesyl acetate is a precursor in ubiquinone (coenzyme Q) biosynthesis. In Rhodobacter capsulatus, solanesyl diphosphate synthase (SDS) produces solanesyl diphosphate, which is acetylated to form solanesyl acetate. This compound contributes to the side chain of ubiquinone-9, critical for electron transport in prokaryotes and eukaryotes. Studies in E. coli show that ubiquinone-9 can functionally replace native ubiquinone-8, indicating flexibility in side-chain length for microbial survival .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for solanesyl acetate?

Discrepancies in thermal stability data often arise from differences in solvent systems, impurity profiles, or measurement techniques. For example, acetone-water solutions exhibit variable critical temperatures depending on mole fractions and pressure conditions . To address this:

Q. What experimental strategies mitigate interference from acetone derivatives in solanesyl acetate assays?

Acetone derivatives (e.g., acetylated byproducts) can confound analyses due to similar retention times or spectral overlaps. Strategies include:

- Chromatographic optimization : Use tandem columns (e.g., DB-1 × DB-WAX) to enhance separation.

- Isotopic labeling : Synthesize deuterated solanesyl acetate as an internal standard.

- Pre-treatment protocols : Acidic hydrolysis of esters followed by solid-phase extraction (SPE) to isolate solanesol prior to acetylation .

Q. How do researchers validate the biological activity of solanesyl acetate in microbial systems?

Functional validation involves complementation assays in model organisms. For instance:

- Express the sdsA gene in E. coli ΔispB mutants (lacking octaprenyl diphosphate synthase) and monitor ubiquinone-9 production via LC-MS.

- Assess growth rates under respiratory stress (e.g., minimal media with non-fermentable carbon sources) to confirm electron transport chain functionality .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten